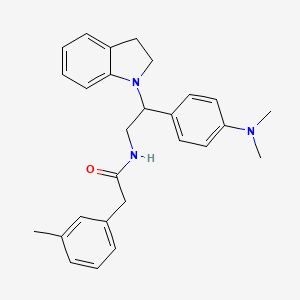

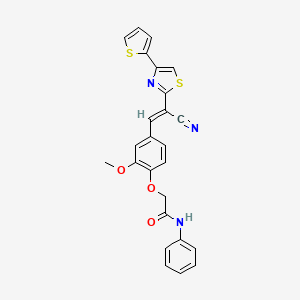

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrazole derivatives have attracted much attention in medicinal chemistry . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety .

Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation. Most of them rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : The synthesis of new chemical structures often includes 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea derivatives. For instance, research has led to the creation of new classes of cyclic dipeptidyl ureas, where this compound plays a role in the synthesis process (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Host-Guest Chemistry : This compound has been used in studies exploring guest exchange in dimeric capsules formed by tetra-urea calix[4]arenes. These investigations are crucial for understanding molecular recognition and encapsulation phenomena (Vatsouro, Alt, Vysotsky, & Böhmer, 2008).

Potential Antifilarial Agents : Some derivatives have been synthesized with potential applications as antifilarial agents, demonstrating activity against certain filarial infections (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).

Catalysis and Green Chemistry : Its derivatives have been used in the solvent-free synthesis of substituted ureas from CO2 and amines, contributing to environmentally friendly chemical processes (Jiang, Ma, Zhou, Liang, Zhang, & Han, 2008).

Antimicrobial and Anticancer Activities : Novel urea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing promise in therapeutic applications (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).

Synthesis of Acetylcholinesterase Inhibitors : Flexible urea derivatives have been investigated as novel acetylcholinesterase inhibitors, which is significant for treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Inhibition of Kinase Receptors : Research into benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are involved in angiogenesis, has shown the potential of these compounds in cancer treatment (Hasegawa, Nishigaki, Washio, Kano, Harris, Sato, Mori, West, Shibahara, Toyoda, Wang, Nolte, Veal, & Cheung, 2007).

Mecanismo De Acción

Target of Action

Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can interact with various biological targets due to their structural similarity to the bioisostere of the carboxylate group .

Mode of Action

They can act as inhibitors or activators of various enzymes and receptors, depending on their specific structural features .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways due to their versatile nature . They can influence the function of enzymes, receptors, and other proteins, thereby affecting the associated biochemical pathways .

Result of Action

Given the diverse biological activities of tetrazole derivatives, this compound could potentially influence various cellular processes and molecular interactions .

Safety and Hazards

Direcciones Futuras

In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents , as well as when used as promoters in the synthesis of oligonucleotides . It was agreed that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy .

Propiedades

IUPAC Name |

1-benzyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c23-16(17-11-13-7-3-1-4-8-13)18-12-15-19-20-21-22(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIJAZIQHDYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)

![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)